molecular formula C17H19Cl2N3O2 B385944 N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide

N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide

Cat. No. B385944
M. Wt: 368.3g/mol
InChI Key: YUSOZANRPRLVOT-UDWIEESQSA-N
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Description

N-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]-2-furancarboxamide is a nitrogen mustard.

Scientific Research Applications

Antitumor Activity

Several studies have focused on the antitumor properties of compounds related to N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide. For instance, Anastasiou et al. (1994) investigated the antitumor activity of homo-azasteroidal esters of N,N-bis(2-chloroethyl)aminobenzoic acid isomers, which are structurally related to the compound . They found these compounds to exhibit significant activity against various tumor cell lines (Anastasiou, Catsoulacos, Papageorgiou, & Margariti, 1994).

DNA Alkylating Properties

The compound's derivatives have been studied for their DNA alkylating properties. Spears (1981) conducted research on the nucleophilic selectivity ratios of alkylating agents, including derivatives of N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide. The study provided insights into the mechanisms of action of these compounds as potential chemotherapeutic agents (Spears, 1981).

Synthesis and Chemical Reactions

Research has also been conducted on the synthesis and chemical reactions involving similar compounds. Leblanc and Fitzsimmons (1989) explored the cycloaddition reaction of bis(trichloroethyl) azodicarboxylate with glycals, providing valuable information on the synthetic pathways and reactivity of these compounds (Leblanc & Fitzsimmons, 1989).

Reductive Chemistry

Palmer et al. (1995) delved into the reductive chemistry of a novel hypoxia-selective cytotoxin structurally similar to N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide. Their research focused on understanding the reduction mechanisms and toxic products generated from this compound, which is crucial for developing more effective cancer treatments (Palmer, Van Zijl, Denny, & Wilson, 1995).

Cyclophosphamide Analogs

Research by Ludeman and Zon (1975) on cyclophosphamide analogs, which share structural similarities with the compound , provides further insights into the potential antitumor activities and chemical properties of such compounds (Ludeman & Zon, 1975).

properties

Product Name

N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide

Molecular Formula

C17H19Cl2N3O2

Molecular Weight

368.3g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C17H19Cl2N3O2/c1-13-11-15(22(8-6-18)9-7-19)5-4-14(13)12-20-21-17(23)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3,(H,21,23)/b20-12+

InChI Key

YUSOZANRPRLVOT-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)/C=N/NC(=O)C2=CC=CO2

SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC(=O)C2=CC=CO2

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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